molecular formula C15H13ClO3 B6401355 5-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% CAS No. 1261976-23-1

5-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95%

Cat. No. B6401355
CAS RN: 1261976-23-1
M. Wt: 276.71 g/mol
InChI Key: YHPVEDRBRHAMCB-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-methoxy-5-methylphenyl)benzoic acid, 95% (5-Cl-3-MeOMePBA) is a chlorinated aromatic acid that is used in a variety of scientific research applications. It is a useful reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals and other bioactive molecules. It has also been used to study the mechanism of action of certain compounds, as well as the biochemical and physiological effects of those compounds.

Scientific Research Applications

5-Cl-3-MeOMePBA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other bioactive molecules. It has also been used to study the mechanism of action of certain compounds, as well as their biochemical and physiological effects. In addition, it has been used in the synthesis of a variety of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 5-Cl-3-MeOMePBA is not well understood. However, it is known to be an acid catalyst, and it is thought to act by protonating the reactants and facilitating the formation of new bonds. It is also thought to act as a nucleophile, attacking the electrons of the reactants and forming new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-MeOMePBA are not well understood. However, it is known to be a relatively non-toxic compound, and it is not thought to have any significant adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Cl-3-MeOMePBA is its low toxicity, which makes it safe to use in laboratory experiments. It is also relatively inexpensive and easy to obtain. On the other hand, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for 5-Cl-3-MeOMePBA. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the investigation of its potential uses in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, further research could be done to explore its potential biochemical and physiological effects. Finally, further research could be done to explore its potential applications in the synthesis of polymers and other materials.

Synthesis Methods

5-Cl-3-MeOMePBA can be synthesized by a variety of methods. One method involves the reaction of 5-chloro-3-methylbenzoic acid with 2-methoxy-5-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at a temperature of around 80°C for several hours. The reaction mixture is then cooled to room temperature and filtered to remove the catalyst. The product can then be purified by recrystallization or other methods.

properties

IUPAC Name

3-chloro-5-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-4-14(19-2)13(5-9)10-6-11(15(17)18)8-12(16)7-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPVEDRBRHAMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689954
Record name 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-23-1
Record name 5-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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